molecular formula C8H5N3S2 B14421682 3-Azido-2,3'-bithiophene CAS No. 82080-31-7

3-Azido-2,3'-bithiophene

Cat. No.: B14421682
CAS No.: 82080-31-7
M. Wt: 207.3 g/mol
InChI Key: VVMFUZOKVCUXLI-UHFFFAOYSA-N
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Description

3-Azido-2,3’-bithiophene: is an organic compound that belongs to the class of azides It consists of a bithiophene backbone with an azido group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3’-bithiophene typically involves the introduction of an azido group to a bithiophene precursor. One common method is the nucleophilic substitution reaction where a halogenated bithiophene reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for 3-Azido-2,3’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,3’-bithiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Typically involves alkenes and is carried out at room temperature.

    Reduction: Uses reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Substitution: Utilizes azide salts such as sodium azide in polar aprotic solvents.

Major Products:

    Cycloaddition: Triazoline adducts.

    Reduction: Corresponding amines.

    Substitution: Alkyl azides.

Mechanism of Action

The mechanism of action of 3-Azido-2,3’-bithiophene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison: 3-Azido-2,3’-bithiophene is unique due to its bithiophene backbone, which imparts distinct electronic properties compared to other azido compounds like AZT and CS-87. While AZT and CS-87 are primarily used in medicinal chemistry, 3-Azido-2,3’-bithiophene finds applications in materials science and organic synthesis, highlighting its versatility and potential for diverse applications .

Properties

CAS No.

82080-31-7

Molecular Formula

C8H5N3S2

Molecular Weight

207.3 g/mol

IUPAC Name

3-azido-2-thiophen-3-ylthiophene

InChI

InChI=1S/C8H5N3S2/c9-11-10-7-2-4-13-8(7)6-1-3-12-5-6/h1-5H

InChI Key

VVMFUZOKVCUXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(C=CS2)N=[N+]=[N-]

Origin of Product

United States

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